
1-(2-Phenylethyl)piperazin-2-one
Overview
Description
1-(2-Phenylethyl)piperazin-2-one is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a phenylethyl group attached to the piperazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)piperazin-2-one can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction typically occurs under basic conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Another method includes the Ugi reaction, which is a multicomponent reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.
Chemical Reactions Analysis
Reduction Reactions
The carbonyl group at position 2 of the piperazinone ring undergoes reduction to form secondary alcohols. Hydrogenation or catalytic reduction methods yield 1-(2-phenylethyl)piperazine-2-ol , altering hydrogen-bonding capacity and biological interactions.
Reaction | Conditions | Product | Reference |
---|---|---|---|
Carbonyl reduction | H₂/Pd-C in EtOH, 60°C, 6h | 1-(2-Phenylethyl)piperazine-2-ol |
Alkylation and Acylation
The secondary amine in the piperazine ring participates in alkylation. For example, benzyl chloride reacts with the parent compound under reflux in tetrahydrofuran (THF) to form N-benzyl-1-(2-phenylethyl)piperazin-2-one .
Reaction | Conditions | Product | Yield |
---|---|---|---|
N-Alkylation | THF, reflux, 4h (benzyl chloride) | N-Benzyl derivative | 72% |
Boc protection using di-tert-butyl dicarbonate in THF with NaOH yields tert-butyl-3-oxo-2-phenethylpiperazine-1-carboxylate , a key intermediate for further functionalization .
Phosphorylation Reactions
Reactions with phosphites produce bisphosphonates. For instance, treatment with triethyl phosphite and phosphoryl chloride generates gem-bisphosphonates , with stereochemistry dependent on reaction conditions .
Reagent | Conditions | Product | Isomer |
---|---|---|---|
POCl₃ + P(OEt)₃ | Reflux, 8h | cis-Piperazine-2,3-diyl-bisphosphonate | Major |
POCl₃ + P(OEt)₃ | Room temperature, 16h | trans-Piperazine-2,3-diyl-bisphosphonate | Minor |
Hydrolysis of these bisphosphonates with HCl yields phosphonic acids (e.g., trans-(piperazine-2,3-diyl)bisphosphonic acid ), confirmed via ¹H/³¹P NMR and X-ray crystallography .
Oxidation and Ring Functionalization
The phenethyl side chain undergoes oxidation to form aromatic ketones. Chromium-based oxidants convert the ethyl group to a ketone, producing 1-(2-phenylacetyl)piperazin-2-one , though yields depend on steric hindrance .
Stereoselective Modifications
CBS (Corey-Bakshi-Shibata) reduction of trichloroketone intermediates enables enantioselective synthesis of chiral piperazinones. For example, using (S)-α,α-diphenylprolinol as a catalyst achieves 94% enantiomeric excess (e.e.) in Boc-protected derivatives .
Catalyst | Substrate | e.e. | Reference |
---|---|---|---|
(S)-α,α-Diphenylprolinol | 1,1,1-Trichloro-3-phenylpropan-2-one | 94% |
Hydrolytic Stability
The compound resists hydrolysis under neutral conditions but degrades in strong acids or bases. For example, concentrated HCl cleaves C–P bonds in bisphosphonate derivatives, yielding amino acid analogs like (N′-ethyl-2-aminoethyl)glycine .
Conformational Analysis
X-ray studies reveal a chair conformation for the piperazine ring, with a dihedral angle of 39.9° between the piperazine and benzanthrone planes in hybrid derivatives. The phenethyl group adopts a staggered conformation, influencing steric accessibility in reactions .
Scientific Research Applications
Chemistry
1-(2-Phenylethyl)piperazin-2-one serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo electrophilic or nucleophilic substitution reactions makes it valuable in developing new chemical entities.
Biology
Research has demonstrated potential biological activities of this compound, including:
- Antimicrobial Properties : Studies indicate that it exhibits activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, warranting further studies to elucidate its mechanisms and efficacy .
Medicine
In medicinal chemistry, this compound is being investigated for its potential role in drug development:
- Therapeutic Agent Design : Its structural features allow for modifications that could lead to the development of novel therapeutic agents targeting various diseases.
- Neuropharmacology : The compound's interaction with neurotransmitter receptors may position it as a candidate for treating neurological disorders .
Industry
The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics.
- Cancer Research : Research presented at a pharmacology conference indicated that modifications of this compound could lead to enhanced anticancer properties through targeted delivery systems.
- Neuropharmacological Investigations : Studies have explored the binding affinity of this compound to dopamine receptors, indicating a possible role in treating mood disorders.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3,5-Dimethylbenzyl)piperazin-2-one
- 1-(3-Methylbenzyl)piperazin-2-one
- 1-(2-Thiazolyl)piperazine
- 1-(2-methoxyphenyl)-4-(2-phenylethyl)piperazine
Uniqueness: 1-(2-Phenylethyl)piperazin-2-one is unique due to its specific phenylethyl substitution, which imparts distinct chemical and physical properties.
Biological Activity
1-(2-Phenylethyl)piperazin-2-one is a chemical compound belonging to the piperazine family, characterized by a phenylethyl group attached to the piperazine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 204.27 g/mol
- CAS Number : 190953-69-6
The presence of the phenylethyl group is significant as it influences the compound's interaction with biological targets, potentially enhancing its efficacy in various applications.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In a study evaluating various piperazine derivatives, some compounds demonstrated antibacterial and antifungal activities that were notably potent compared to standard drugs like ciprofloxacin and miconazole, particularly at concentrations around 10 µg/mL .
Anticancer Activity
This compound has also been investigated for its anticancer properties. A significant study highlighted its ability to sensitize colon cancer cells to apoptosis induced by tumor necrosis factor (TNF). This sensitization occurs through modulation of microtubule dynamics, leading to increased apoptotic responses in cancer cells compared to normal cells . The compound's mechanism involves binding to specific molecular targets, which can inhibit or activate various biochemical pathways.
The mechanism of action for this compound involves:
- Binding to Enzymes/Receptors : The compound interacts with specific enzymes or receptors, modulating their activity.
- Microtubule Dynamics : It affects microtubule stability, which is crucial in cell division and apoptosis. This action can lead to mitotic arrest in cancer cells, making them more susceptible to apoptotic signals .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:
Compound Name | Biological Activity | Key Features |
---|---|---|
1-(3,5-Dimethylbenzyl)piperazin-2-one | Antimicrobial | Increased potency due to additional methyl groups |
1-(3-Methylbenzyl)piperazin-2-one | Moderate anticancer activity | Similar structure with slight variations |
1-(2-Thiazolyl)piperazine | Notable anticancer effects | Different heterocyclic structure |
This table illustrates that while many piperazine derivatives exhibit biological activities, the specific substitution patterns on the piperazine ring significantly influence their pharmacological profiles.
Study on Anticancer Activity
A pivotal study published in a peer-reviewed journal demonstrated that this compound could induce mitotic arrest in HT29 human colon cancer cells with an effective dose (ED50) of approximately 115 nm. The study revealed that this compound not only inhibited growth in normal lung fibroblast cells but was significantly more effective against colon cancer cells .
Antimicrobial Screening
In another investigation focusing on antimicrobial properties, several derivatives including this compound were screened against various bacterial strains. The results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
Properties
IUPAC Name |
1-(2-phenylethyl)piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-10-13-7-9-14(12)8-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYIPZGFLHDABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441402 | |
Record name | 1-(2-Phenylethyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190953-69-6 | |
Record name | 1-(2-Phenylethyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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